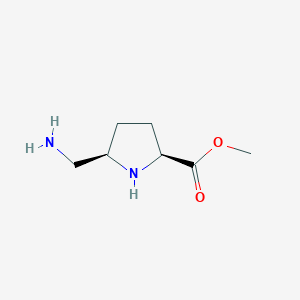
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of pyrrolidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminomethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the aminomethyl and carboxylate groups.
Proline: An amino acid with a similar pyrrolidine ring structure.
Pyrrolopyrazine: A heterocyclic compound with a fused pyrrole and pyrazine ring.
Uniqueness
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C8H14N2O2. It features a pyrrolidine ring with an amino group and a carboxylate ester, which contribute to its potential biological activities.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. For instance, a related compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications in this class can enhance efficacy against resistant strains such as MRSA .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | MRSA, E. coli, S. aureus |
2. Neuroprotective Effects
Research has indicated that compounds similar to this compound may exert neuroprotective effects by modulating cholinergic activity in the brain. In models of neurodegeneration induced by scopolamine, these compounds have been shown to restore acetylcholine levels and reduce oxidative stress markers .
Key Findings:
- Restoration of brain-derived neurotrophic factor (BDNF) levels.
- Reduction in lipid peroxidation products.
- Improvement in cognitive function as assessed by behavioral tests.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Acetylcholinesterase (AChE) : By inhibiting AChE, the compound increases acetylcholine availability at synapses, enhancing cholinergic signaling.
- Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative stress in neuronal cells .
Case Studies
- Neuroprotective Study : In a study involving SH-SY5Y neuroblastoma cells, treatment with derivatives of this compound resulted in decreased markers of oxidative stress and improved cell viability under neurotoxic conditions induced by amyloid-beta peptide .
- Antimicrobial Evaluation : A series of experiments tested various pyrrolidine derivatives against common pathogens. The results indicated that modifications at the amino and carboxylate positions significantly influenced antibacterial potency .
Properties
CAS No. |
687622-75-9 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(aminomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h5-6,9H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
IJNHXVLSHQBJAM-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)CN |
Canonical SMILES |
COC(=O)C1CCC(N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















